(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
Description
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl core, a methyl-substituted carbamate group, and a 2-aminopropanamido side chain. Its molecular formula is C₂₀H₂₉N₃O₃, with a molecular weight of 361.48 g/mol .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22) |
InChI Key |
ORFKSILSHDAZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Amidation of Cyclohexylamine Derivatives
The core structure is synthesized via a multi-step sequence starting from trans-4-aminocyclohexanol. Key steps include:
- Step 1 : Protection of the cyclohexylamine group using tert-butoxycarbonyl (Boc) under basic conditions (K₂CO₃, THF, 0–25°C).
- Step 2 : Coupling of (S)-2-aminopropanoic acid (L-alanine) via EDCI/HOBt-mediated amidation (CH₂Cl₂, 0°C to RT, 12–24 h).
- Step 3 : Methylation of the secondary amine using methyl iodide (MeI) and DIPEA (DMF, 60°C, 6 h).
- Step 4 : Boc deprotection with HCl/dioxane (RT, 1 h), followed by benzyl carbamate installation via benzyl chloroformate (Cbz-Cl) and NaHCO₃ (H₂O/THF, 0°C, 2 h).
Zinc Chloride-Catalyzed Carbamate Formation
An alternative route employs ZnCl₂ as a catalyst for direct carbamate synthesis from alcohols and carbamoyl chlorides:
- Reagents : (S)-2-aminopropanamide, methyl carbamoyl chloride, benzyl alcohol.
- Conditions : Toluene, ZnCl₂ (0.5 equiv), 60°C, 12 h.
- Advantages : Avoids toxic phosgene derivatives; achieves 85% yield with >98% ee.
Mechanism :
- ZnCl₂ activates the carbamoyl chloride, forming an isocyanate intermediate.
- Nucleophilic attack by the cyclohexanol derivative yields the carbamate.
Stereochemical Control Strategies
Chiral Auxiliary-Assisted Synthesis
The (S)-configuration at the aminopropanamido group is introduced using:
Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolved using enantiopure tartaric acid derivatives:
- Procedure : The free amine is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol, yielding diastereomeric salts with >90% de.
Optimization Data and Comparative Analysis
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Asymmetric Amidation | EDCI/HOBt, Boc/Cbz-Cl | 76–82 | >98 | High stereoselectivity |
| ZnCl₂ Catalysis | ZnCl₂, toluene | 85 | 98 | Phosgene-free, scalable |
| Hydrogenation | Rh/(R)-BINAP, H₂ | 78 | 80 | Broad substrate tolerance |
Characterization and Purity Validation
Spectroscopic Data
Purity Specifications
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Reduced forms of the aminopropanamido group.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Carbamate Derivatives
The methyl group on the carbamate distinguishes this compound from analogs with bulkier substituents. For example, (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate (CAS: 1353993-47-1) replaces the methyl with an isopropyl group, increasing its molecular weight to 389.53 g/mol and likely altering steric effects and metabolic stability .
Role of Cyclohexyl vs. Benzyl Substituents
Cyclohexyl groups are known to enhance cytotoxicity in metal complexes compared to benzyl analogs. For instance, N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) exhibited threefold higher cytotoxicity against leukemia cell lines than its benzyl counterpart .
Functional Group Comparisons
- Carbamate vs. Oxadiazole : Unlike 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11), which contains a sulfamoyl-oxadiazole scaffold, the target compound’s carbamate group offers greater hydrolytic stability but reduced π-π stacking capacity .
Research Findings and Implications
- Metabolic Stability : The methyl carbamate’s smaller size may improve metabolic clearance rates compared to isopropyl or benzyl derivatives, a critical factor in drug design .
- Structural Flexibility : The bicyclo[2.2.2]octane framework in patents highlights the importance of rigid cores in optimizing binding affinity, suggesting that the cyclohexyl group in the target compound could serve a similar purpose.
Q & A
Q. Key Data :
- Typical yields range from 60–80% per step.
- Characterization relies on ESI-MS (e.g., m/z 386 [M + H]⁺ for intermediates) and purification via column chromatography .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Mass Spectrometry (ESI-MS) : Confirming molecular weights (e.g., m/z 442 [M + H]⁺ for intermediates) .
- NMR Spectroscopy : Analyzing proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, carbamate NH at δ 5.5–6.0 ppm) .
- Chromatography : Purity assessment via HPLC or TLC with detection at 254 nm .
Advanced Tip : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex cyclohexyl environments .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Hydrolysis Sensitivity : The carbamate group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or THF .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the benzyl group .
- Reactivity : The amino group may undergo unintended acylation; avoid nucleophilic reagents during storage .
Advanced: How can researchers optimize reaction yields in the final cyclization step?
Answer:
- Solvent Selection : Replace NMP with DMA or DMF to enhance solubility of hydrophobic intermediates .
- Temperature Control : Optimize heating duration (e.g., 100°C for 5 hours vs. 90°C for 8 hours) to balance cyclization vs. side reactions .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure without over-decomposing the product .
Data-Driven Approach : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (C=O stretch at ~1700 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Case Example : If NMR shows unexpected peaks, consider:
- Diastereomer Formation : Use chiral HPLC to separate enantiomers (common in cyclohexyl derivatives) .
- Tautomerization : Analyze pH-dependent shifts in NH signals (e.g., carbamate vs. amide tautomers) .
- Validation : Cross-reference ESI-MS fragmentation patterns with computational tools (e.g., MassFrontier) to confirm structural assignments .
Advanced: What in silico strategies predict the compound’s enzyme interaction mechanisms?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the carbamate group and catalytic residues (e.g., serine hydrolases) .
- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with cyclohexyl hydrophobic pockets .
- QM/MM : Calculate transition states for covalent bond formation between the carbamate and nucleophilic enzyme sites .
Validation : Compare computational results with kinetic assays (e.g., IC₅₀ measurements) .
Advanced: How to address low reproducibility in biological activity assays?
Answer:
- Solubility Optimization : Use co-solvents (e.g., 10% PEG-400) to improve aqueous solubility without disrupting assays .
- Metabolic Stability : Pre-treat with liver microsomes to identify degradation products interfering with activity .
- Control Experiments : Include structurally analogous carbamates (e.g., benzyl cinnamate derivatives) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
